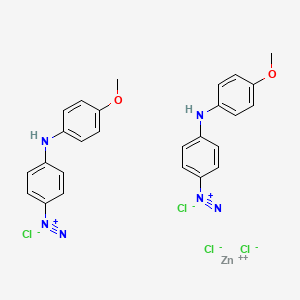

zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride

Description

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride is a diazonium salt complexed with zinc chloride. Diazonium salts are characterized by their -N≡N⁺ functional group, which confers high reactivity, particularly in coupling reactions for dye synthesis, photolithography, and coordination chemistry. In this compound, the benzenediazonium core is substituted with a 4-methoxyanilino group (-NH-C₆H₄-OCH₃ at the para position), and it forms a double salt with zinc tetrachloride (ZnCl₄²⁻) .

The methoxyanilino substituent introduces electron-donating properties via the methoxy (-OCH₃) and amine (-NH-) groups, stabilizing the diazonium ion and modulating its reactivity. Zinc chloride acts as a counterion and stabilizer, enhancing the compound’s solubility in polar solvents and influencing its crystalline structure .

Properties

CAS No. |

59597-61-4 |

|---|---|

Molecular Formula |

C26H24Cl4N6O2Zn |

Molecular Weight |

659.7 g/mol |

IUPAC Name |

zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride |

InChI |

InChI=1S/2C13H12N3O.4ClH.Zn/c2*1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;;;;;/h2*2-9,15H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

JUCAYNIPPQKYEA-UHFFFAOYSA-J |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride typically involves the diazotization of 4-(4-methoxyanilino)aniline followed by the reaction with zinc chloride. The reaction conditions often include:

Temperature: The diazotization reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactors with precise temperature control and automated reagent addition systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride can undergo various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).

Coupling Reactions: These reactions typically require an alkaline medium and are carried out at room temperature.

Major Products Formed

Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.

Coupling Reactions: Azo dyes with vibrant colors are the major products.

Scientific Research Applications

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group can undergo electrophilic substitution reactions, making it a versatile reagent in organic synthesis. The zinc ion plays a crucial role in stabilizing the diazonium cation and enhancing its reactivity .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

Key Observations :

- Electron-donating groups (e.g., morpholino, methoxyanilino) enhance stability by delocalizing the positive charge on the diazonium ion.

- Hydrophilic substituents (e.g., hydroxyethyl) improve water solubility but may reduce thermal stability .

- Aromatic thioethers increase photosensitivity, limiting storage conditions but enabling photolithography applications .

Solubility and Coordination Chemistry

- The methoxyanilino group facilitates π-π stacking in the solid state .

- Morpholino analog (CAS 67801-08-5): Higher water solubility due to the polar morpholino group; used in aqueous click chemistry .

- Ethyl-hydroxyethyl derivative (CAS 13532-96-2): Miscible in water and methanol, ideal for biological applications .

Hazard and Toxicity Profile

- Zinc chloride complexes are generally corrosive and irritant. However, substituents influence toxicity: Morpholino derivatives (CAS 67801-08-5) are classified as non-hazardous in specific formulations . Thioether-containing analogs (e.g., CAS 38656-51-8) may release toxic sulfur compounds upon decomposition .

Biological Activity

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride is a compound that has garnered attention in the field of medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a zinc ion coordinated with a diazonium group derived from 4-(4-methoxyanilino)benzenediazonium. This configuration contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

- Antimicrobial Properties : Research indicates that compounds containing diazonium groups can exhibit significant antimicrobial activity. The mechanism typically involves the generation of reactive nitrogen species (RNS), which disrupt cellular processes in pathogens.

- Photodynamic Activity : Similar compounds have been studied for their photodynamic properties, where they can produce reactive oxygen species (ROS) upon light activation. This effect is particularly useful in targeted cancer therapies, where localized treatment minimizes damage to surrounding healthy tissues .

- Cellular Uptake and Toxicity : Studies have shown that the uptake of zinc-based compounds into cells can vary based on their lipophilicity and aggregation behavior. For instance, higher cellular uptake correlates with increased toxicity in certain cancer cell lines, suggesting a potential application in selective tumor targeting .

In Vitro Studies

- A study evaluated the phototoxicity of various zinc phthalocyanines, revealing that compounds with optimized partition coefficients exhibited enhanced cellular uptake and cytotoxicity against cancer cells .

- Another investigation into tetrabasic zinc chloride (TBZC), a related zinc compound, demonstrated improved growth performance in weaned piglets, highlighting the potential for zinc compounds to enhance biological functions beyond antimicrobial activity .

Case Studies

- Case Study 1 : The application of diazonium compounds in photodynamic therapy showed promising results in reducing tumor sizes in animal models when combined with light exposure . The study emphasized the importance of optimizing light wavelength and dosage for effective treatment.

- Case Study 2 : A comparative analysis of zinc-based supplements in animal diets indicated that TBZC not only improved growth performance but also modulated gut microbiota composition positively, suggesting broader implications for health and disease management .

Data Tables

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | Zinc Phthalocyanine | Antimicrobial & Photodynamic | Enhanced uptake correlated with increased cytotoxicity in cancer cells. |

| Study 2 | Tetrabasic Zinc Chloride | Growth Performance | Improved digestibility and reduced diarrhea incidence in weaned piglets. |

Q & A

Q. Can this compound serve as a template for designing bioresponsive metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.